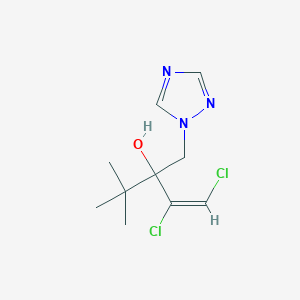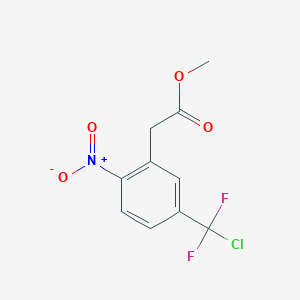
2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a dihydropyrazol ring, and a benzenesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid typically involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the dihydropyrazol ring. Subsequent sulfonation introduces the benzenesulfonic acid group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzenesulfonic acid derivatives or carboxylic acids.
Reduction: Reduction reactions can produce the corresponding dihydropyrazol derivatives.
Substitution: Substitution reactions can yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(5-Phenyl-3,4-dihydropyrazyol-2-yl)benzenesulfonic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(5-Phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the dihydropyrazol ring can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzamide
2-(5-phenyl-3,4-dihydropyrazol-2-yl)pyridine
1-[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]ethanone
4-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)pent-3-en-2-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLUWRNGWCWZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-chloro-5-(dimethylsulfamoyl)-1,3-thiazol-2-yl]-N-methylcarbamoyl chloride](/img/structure/B8044584.png)
![N-[[[2-(2,4-difluorophenyl)-2-hydroxy-2-(1-methylsulfonylcyclopropyl)ethyl]amino]methyl]-N'-methylmethanimidamide](/img/structure/B8044594.png)



![N-[4-(4-methoxyphenyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B8044623.png)
![1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8044635.png)

![[(6S,7R,8R,8aR)-7-acetyloxy-3-oxo-8-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-6-yl] acetate](/img/structure/B8044646.png)
![3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one](/img/structure/B8044650.png)


![ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B8044694.png)

